molecular formula C15H18N2O3 B11058459 4-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}morpholine

4-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}morpholine

Cat. No.: B11058459
M. Wt: 274.31 g/mol
InChI Key: YBCDHNSHDSQSHL-UHFFFAOYSA-N
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Description

4-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}morpholine is a complex organic compound that features a morpholine ring substituted with a 1,2-oxazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}morpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-(4-Methoxybenzoyl)phenyl]methyl}morpholine: Similar structure but with a benzoyl group instead of an oxazole ring.

    4-{[3-(4-Methoxyphenyl)-1,2-thiazol-5-yl]methyl}morpholine: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

4-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}morpholine is unique due to the presence of both the oxazole ring and the morpholine ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

4-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]morpholine

InChI

InChI=1S/C15H18N2O3/c1-18-13-4-2-12(3-5-13)15-10-14(20-16-15)11-17-6-8-19-9-7-17/h2-5,10H,6-9,11H2,1H3

InChI Key

YBCDHNSHDSQSHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CN3CCOCC3

Origin of Product

United States

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